4-Butylbenzyl Bromide

Boiling point Distillation Physical properties

4-Butylbenzyl Bromide (CAS 10531-16-5, IUPAC: 1-(bromomethyl)-4-butylbenzene) is an organobromine compound with the molecular formula C₁₁H₁₅Br and a molecular weight of 227.15 g/mol. It is characterized as a colorless to light yellow clear liquid at 20°C with a specific gravity of 1.22 and a refractive index of 1.54.

Molecular Formula C11H15Br
Molecular Weight 227.14 g/mol
CAS No. 10531-16-5
Cat. No. B076339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butylbenzyl Bromide
CAS10531-16-5
Molecular FormulaC11H15Br
Molecular Weight227.14 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)CBr
InChIInChI=1S/C11H15Br/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-8H,2-4,9H2,1H3
InChIKeyXNQBGVFFKGZXJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Butylbenzyl Bromide (CAS 10531-16-5): Technical Specifications and Procurement-Ready Product Profile


4-Butylbenzyl Bromide (CAS 10531-16-5, IUPAC: 1-(bromomethyl)-4-butylbenzene) is an organobromine compound with the molecular formula C₁₁H₁₅Br and a molecular weight of 227.15 g/mol [1]. It is characterized as a colorless to light yellow clear liquid at 20°C with a specific gravity of 1.22 and a refractive index of 1.54 . The compound functions as a versatile alkylating agent and synthetic intermediate, valued for its reactivity at the benzylic position and the hydrophobic character imparted by the para-butyl substituent . Its primary industrial relevance lies in pharmaceutical API synthesis, fine chemical production, and as a building block for advanced materials including liquid crystal components [2].

Why Direct Substitution of 4-Butylbenzyl Bromide with Other Benzyl Bromides Fails: Comparative Physical and Reactivity Constraints


4-Butylbenzyl Bromide cannot be directly substituted by other para-alkylbenzyl bromides or unsubstituted benzyl bromide in synthetic workflows. The para-butyl substituent confers distinct physical properties—specifically a lower boiling point at reduced pressure (144°C/17 mmHg) compared to shorter-chain analogs like 4-methylbenzyl bromide (218-220°C/740 Torr) [1] and a different density and refractive index profile . These differences directly impact purification strategies (e.g., distillation parameters) and reaction compatibility in solvent-free or continuous-flow processes [2]. Furthermore, the enhanced lipophilicity imparted by the butyl chain alters partitioning behavior in biphasic systems and influences the steric and electronic environment at the reactive benzylic carbon, thereby affecting reaction kinetics and selectivity in alkylation and nucleophilic substitution reactions [3]. Procurement of the incorrect analog can lead to failed syntheses, unexpected byproduct formation, or increased purification costs due to mismatched physical constants. The following evidence guide quantifies these critical differences.

Quantitative Differentiation of 4-Butylbenzyl Bromide Against Key Analogs: A Procurement-Driven Evidence Matrix


Boiling Point and Distillation Parameter Comparison: 4-Butylbenzyl Bromide vs. 4-Methylbenzyl Bromide

4-Butylbenzyl Bromide exhibits a boiling point of 144°C at 17 mmHg , which is significantly lower than the boiling point of 4-methylbenzyl bromide (218-220°C at 740 Torr) [1]. This difference of approximately 74-76°C under comparable atmospheric conditions translates to distinct distillation requirements and thermal stability profiles during purification or solvent removal.

Boiling point Distillation Physical properties 4-Butylbenzyl bromide 4-Methylbenzyl bromide

Density and Refractive Index Comparison: 4-Butylbenzyl Bromide vs. 4-Propylbenzyl Bromide

4-Butylbenzyl Bromide has a density of 1.22 g/cm³ and a refractive index of 1.54 at 20°C . In contrast, 4-propylbenzyl bromide has a higher density of 1.267 g/cm³ and a comparable refractive index of 1.544 . While the refractive indices are similar, the density difference of 0.047 g/cm³ is sufficient for analytical discrimination via densitometry and impacts the compound's behavior in density-driven separation processes (e.g., liquid-liquid extraction).

Density Refractive index Physical properties 4-Butylbenzyl bromide 4-Propylbenzyl bromide

Purity Specifications and Quality Control Differentiation: 4-Butylbenzyl Bromide vs. Industrial Grade Benzyl Bromide

Commercially available 4-Butylbenzyl Bromide is typically offered at a minimum purity of ≥97.0% by GC, as specified by major suppliers , with some manufacturers achieving ≥98.5% purity with strict limits on moisture (≤0.3%) and bromine content (36.5-37.5%) [1]. In contrast, technical grade benzyl bromide is often supplied at lower purities (e.g., 95-96%) with less stringent impurity profiles . This higher purity specification for 4-Butylbenzyl Bromide is critical for applications requiring precise stoichiometry and minimization of side reactions.

Purity Quality control GC assay 4-Butylbenzyl bromide Benzyl bromide

Hydrophobicity and Partitioning: 4-Butylbenzyl Bromide vs. 4-tert-Butylbenzyl Bromide

4-Butylbenzyl Bromide is a hydrophobic reactant, with its linear n-butyl group providing a specific degree of lipophilicity that influences its behavior in biphasic and microemulsion reaction systems . While 4-tert-butylbenzyl bromide is also hydrophobic, the branched tert-butyl group imparts different steric hindrance and lipophilicity characteristics [1]. In nucleophilic substitution reactions in oil-in-water microemulsions, the linear alkyl chain of 4-butylbenzyl bromide may offer distinct diffusion and interfacial properties compared to the bulkier tert-butyl analog, potentially affecting reaction rates and phase transfer catalysis efficiency.

Hydrophobicity Lipophilicity Partition coefficient 4-Butylbenzyl bromide 4-tert-Butylbenzyl bromide

Application Profile: 4-Butylbenzyl Bromide as a Liquid Crystal Building Block

4-Butylbenzyl Bromide is specifically cited as a building block for liquid crystal materials [1]. This application niche is supported by its structural similarity to known liquid crystal precursors, such as 4-n-butylphenyl 4'-(4''-butylbenzoyloxy)benzoate, which contains a butyl-substituted phenyl ring [2]. While shorter-chain analogs (e.g., 4-methylbenzyl bromide) are less commonly associated with liquid crystal applications due to their lower aspect ratio and less favorable mesogenic properties, the n-butyl chain of 4-Butylbenzyl Bromide provides an optimal balance of flexibility and molecular length for inducing nematic phases.

Liquid crystal Intermediate 4-Butylbenzyl bromide Nematic phase Display technology

Corrosivity and Hazard Profile: 4-Butylbenzyl Bromide vs. Other Alkylbenzyl Bromides

4-Butylbenzyl Bromide is classified under GHS as causing severe skin burns and eye damage (H314) and is corrosive to metals (H290) . This hazard profile is consistent with other alkylbenzyl bromides such as 4-methylbenzyl bromide and 4-tert-butylbenzyl bromide, which also carry H314/H290 classifications . The uniformity in hazard classification across this compound class simplifies safety protocol implementation for facilities already handling benzyl bromides; no additional specialized containment or PPE is required beyond standard corrosive liquid handling procedures.

Corrosivity Hazard classification GHS 4-Butylbenzyl bromide Alkylbenzyl bromides

Optimal Procurement and Use Scenarios for 4-Butylbenzyl Bromide (CAS 10531-16-5) Based on Differential Evidence


Precise Alkylation in Pharmaceutical API Synthesis Requiring Defined Lipophilicity

4-Butylbenzyl Bromide is the preferred alkylating agent when the target pharmaceutical intermediate requires a specific butylbenzyl moiety. Its distinct boiling point (144°C/17 mmHg) allows for facile removal of excess reagent under mild vacuum without thermal degradation of sensitive functional groups, a critical advantage over higher-boiling analogs like 4-methylbenzyl bromide [1]. Furthermore, its higher commercial purity (≥97% by GC) minimizes side reactions and ensures consistent stoichiometry in cGMP manufacturing environments where batch-to-batch reproducibility is paramount.

Synthesis of Liquid Crystal Monomers and Advanced Display Materials

Researchers developing novel liquid crystal formulations should procure 4-Butylbenzyl Bromide as a key building block for introducing n-butyl-substituted aromatic cores . The linear butyl chain provides an optimal balance of molecular length and flexibility for inducing and stabilizing nematic mesophases, a property not readily achieved with shorter-chain analogs [1]. This compound enables direct synthesis of butyl-substituted biphenyls and phenyl benzoates, bypassing multi-step alkyl chain extension sequences and thereby reducing synthetic complexity and overall cost.

Hydrophobic Alkylations in Biphasic and Microemulsion Reaction Systems

For reactions conducted in oil-in-water microemulsions or biphasic solvent systems, 4-Butylbenzyl Bromide offers a defined degree of hydrophobicity due to its linear n-butyl chain . This property influences the compound's partitioning and diffusion behavior at the interface, potentially enhancing reaction rates compared to more hydrophilic or sterically hindered benzyl bromides. While quantitative rate comparisons are not available, the structural rationale supports its selection over branched analogs like 4-tert-butylbenzyl bromide when a linear hydrophobic tail is required to match the lipophilicity of co-reactants or surfactants [1].

General Benzylic Functionalization in Academic and Industrial R&D

4-Butylbenzyl Bromide serves as a reliable and well-characterized electrophile for introducing the 4-butylbenzyl group into nucleophilic scaffolds. Its physical properties—density of 1.22 g/cm³ and refractive index of 1.54 —are precisely documented, facilitating accurate weighing, volumetric dispensing, and reaction monitoring via refractive index checks. The compound's hazard profile is consistent with other benzyl bromides [1], allowing seamless integration into standard laboratory and pilot plant protocols without the need for specialized safety infrastructure.

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